3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile
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Description
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile, also known as 3-chloro-3-nitroacrylonitrile, is a synthetic organic compound with a molecular formula of C8H5ClN2O2. It is a colorless solid that is soluble in organic solvents such as benzene and chloroform. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of polymers, including polyacrylonitrile and polyurethane.
Scientific Research Applications
Anticancer Activity
The compound has been used in the synthesis of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which have shown promising anticancer activity . These hybrid molecules have been tested against various cancer cell lines, including gastric cancer (AGS), human colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231), and have shown significant antimitotic activity .
Role in Apoptosis Induction
The compound plays a significant role in apoptosis induction, a process that leads to programmed cell death, which is crucial in cancer treatment . It has been found to decrease mitochondrial membrane potential and increase caspase-9 and caspase-8 concentrations, which are key players in the apoptosis pathway .
Potential Anti-Breast Cancer Molecule
A derivative of the compound, 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, has been identified as a potential anti-breast cancer molecule . It has shown high cytotoxic and antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells .
Role in Drug Design
The compound’s structural fragments, thiazolidinone and (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene, have been found effective in the design of potential anticancer agents . The nature of the substituent in the 5 position and the 3 position of the core heterocycle significantly influences the anticancer cytotoxicity levels of 4-thiazolidinone derivatives .
Reactivity Descriptors
The compound’s reactivity descriptors, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), dipole moment (µ), and the energy gap (ΔE gap), have been evaluated in various studies . These properties are crucial in understanding the compound’s reactivity and stability.
Second Harmonic Generation (SHG) Efficiency
A pyridine-based chalcone derivative with two electron donor groups substituted at the meta and ortho positions of the phenylene ring, which includes a similar structure to our compound, showed a rise in SHG efficiency . SHG is a nonlinear optical process, and materials with high SHG efficiency have applications in optoelectronics, telecommunications, and medical diagnostics .
properties
IUPAC Name |
3-chloro-3-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDADFQYZTUAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374021 |
Source
|
Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2757728 | |
CAS RN |
78583-88-7 |
Source
|
Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78583-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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